molecular formula C12H11ClFN B13505469 6-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride

6-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride

Katalognummer: B13505469
Molekulargewicht: 223.67 g/mol
InChI-Schlüssel: GTPBODKFFJUHCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride is an organic compound that features a biphenyl structure with a fluorine atom at the 6th position and an amine group at the 3rd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride typically involves a multi-step process. One common method starts with the fluorination of biphenyl, followed by the introduction of the amine group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 6-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anticancer or antimicrobial activity.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby affecting cellular pathways and processes. The exact mechanism depends on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Fluoro-2-(2’-fluoro-[1,1’-biphenyl]-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt: This compound has a similar biphenyl structure but with additional functional groups.

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound features a benzoxazole ring instead of a biphenyl structure.

Uniqueness

6-Fluoro-[1,1’-biphenyl]-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of both a fluorine atom and an amine group

Eigenschaften

Molekularformel

C12H11ClFN

Molekulargewicht

223.67 g/mol

IUPAC-Name

4-fluoro-3-phenylaniline;hydrochloride

InChI

InChI=1S/C12H10FN.ClH/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9;/h1-8H,14H2;1H

InChI-Schlüssel

GTPBODKFFJUHCC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.